(4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione” is a chemical substance with the CAS number 460993-12-8 . It is used for pharmaceutical testing and is available for purchase from various suppliers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 329.44 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a reliable chemical database or scientific literature.Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
A series of compounds, including fluorine- and piperazine-containing 1,2,4-triazole thione derivatives, were synthesized, showing significant fungicidal activity against various pathogens. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, obtained via a three-step protocol, exemplifies the chemical innovation in creating effective antimicrobial agents (Zhang et al., 2016). Furthermore, sulfomethylation of piperazine and various polyazamacrocycles has been explored, leading to new avenues for the synthesis of macrocyclic chelates with potential therapeutic applications (van Westrenen & Sherry, 1992).
Molecular Imaging and Receptor Binding
Compounds with piperazine structures have been utilized in molecular imaging, particularly in positron emission tomography (PET) for identifying serotonin 1A receptor densities in Alzheimer's disease patients. This highlights the compound's role in neurological research and its potential in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006). Additionally, the discovery of novel small molecule motilin receptor agonists demonstrates the utility of these compounds in gastrointestinal motility disorders, offering a new therapeutic pathway (Westaway et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Most inhibitors of ENTs are selective to ENT1, but this compound is more selective to ENT2 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context and the role of ENTs in those cells.
Result of Action
The compound’s action results in the reduced uptake of uridine in cells expressing ENT1 and ENT2 . This could potentially affect various cellular processes, including nucleotide synthesis and adenosine signaling .
Safety and Hazards
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRJOOKIFNYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.